molecular formula C12H9N3S B12122855 Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Cat. No.: B12122855
M. Wt: 227.29 g/mol
InChI Key: LKVBPEMMCQSBJP-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-b]pyridines, which are known for their diverse pharmacological activities. The presence of both thiazole and pyridine moieties in a single molecule enhances its potential for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. This process often involves the use of hydrazonoyl halides as precursors . The reaction conditions usually include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- may involve solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of ethanol, triethylamine, and other solvents .

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiazolo[4,5-b]pyridin-2-amine,7-phenyl- include:

Uniqueness

What sets thiazolo[4,5-b]pyridin-2-amine,7-phenyl- apart from these similar compounds is its unique combination of thiazole and pyridine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

7-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11-10(16-12)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)

InChI Key

LKVBPEMMCQSBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)N=C(S3)N

Origin of Product

United States

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